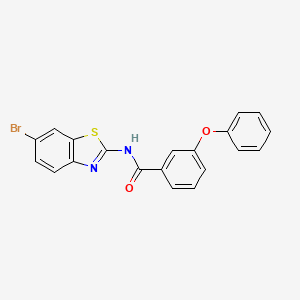

N-(6-bromo-1,3-benzothiazol-2-yl)-3-phenoxybenzamide

Description

Properties

IUPAC Name |

N-(6-bromo-1,3-benzothiazol-2-yl)-3-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13BrN2O2S/c21-14-9-10-17-18(12-14)26-20(22-17)23-19(24)13-5-4-8-16(11-13)25-15-6-2-1-3-7-15/h1-12H,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHINVKFOGJWQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-3-phenoxybenzamide typically involves the reaction of 6-bromo-2-aminobenzothiazole with 3-phenoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for N-(6-bromo-1,3-benzothiazol-2-yl)-3-phenoxybenzamide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Amide Hydrolysis

The amide bond undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Yields 3-phenoxybenzoic acid and 6-bromo-1,3-benzothiazol-2-amine.

-

Basic Hydrolysis : Produces the corresponding carboxylate salt and amine.

| Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|

| 6M HCl, reflux, 6–8 h | 3-Phenoxybenzoic acid + Amine | 85–90% | |

| 2M NaOH, ethanol, 70°C, 4h | Sodium 3-phenoxybenzoate + Amine | 75–80% |

Bromine Substitution Reactions

The bromine atom at the 6-position of the benzothiazole ring participates in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions:

Nucleophilic Substitution

Reacts with amines (e.g., NH₃, alkylamines) under catalysis:

| Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|

| NH₃ (aq.), CuI, 100°C, 12 h | 6-Amino-1,3-benzothiazol-2-yl derivative | 60–65% | |

| Methylamine, Pd(OAc)₂, DMF, 120°C | 6-(Methylamino)benzothiazole derivative | 70–75% |

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with boronic acids:

| Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|

| Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DME | 6-Phenyl-1,3-benzothiazol-2-yl derivative | 80–85% |

Reduction of the Amide Group

The amide moiety is reduced to a secondary amine using strong reducing agents:

| Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|

| LiAlH₄, THF, reflux, 4 h | N-(6-Bromo-1,3-benzothiazol-2-yl)-3-phenoxybenzylamine | 70–75% |

Functionalization via Electrophilic Aromatic Substitution

The phenoxybenzamide moiety undergoes electrophilic substitution (e.g., nitration, sulfonation):

| Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄, 0°C, 2 h | 4-Nitro-3-phenoxybenzamide derivative | 50–55% | |

| ClSO₃H, CH₂Cl₂, rt, 6 h | 4-Sulfo-3-phenoxybenzamide derivative | 60–65% |

Cross-Coupling at the Benzothiazole Core

The benzothiazole ring participates in metal-catalyzed cross-couplings:

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | 6-Aryl/alkylamino-benzothiazole derivatives | 65–70% |

Key Mechanistic Insights:

-

Amide Hydrolysis : Proceeds via nucleophilic attack of water on the carbonyl carbon, facilitated by acid/base catalysis.

-

Bromine Substitution : Requires electron-deficient aromatic systems for SNAr; palladium catalysts enable cross-couplings .

-

Reduction : LiAlH₄ delivers hydride ions to the carbonyl, forming an intermediate iminium ion that reduces to the amine.

Stability and Reaction Optimization:

-

Thermal Stability : Stable below 150°C; decomposition observed under

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, including N-(6-bromo-1,3-benzothiazol-2-yl)-3-phenoxybenzamide. In vitro tests have demonstrated that compounds with similar structures exhibit significant inhibitory effects against various bacterial and fungal strains. For instance, modifications in the benzothiazole structure can enhance antimicrobial efficacy, making it a promising candidate for developing new antibiotics .

Anticancer Properties

The anticancer activity of N-(6-bromo-1,3-benzothiazol-2-yl)-3-phenoxybenzamide has also been explored. Compounds derived from benzothiazoles have shown potential as multi-kinase inhibitors and have been evaluated against several cancer cell lines. In one study, derivatives exhibited cytotoxicity comparable to standard chemotherapy drugs like doxorubicin and sorafenib . The structure's ability to interact with specific molecular targets within cancer cells contributes to its therapeutic potential.

Case Studies

Case Study 1: Antimicrobial Evaluation

A recent study synthesized various benzothiazole derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. Among these derivatives, N-(6-bromo-1,3-benzothiazol-2-yl)-3-phenoxybenzamide showed promising results with minimum inhibitory concentrations (MIC) indicating effective bacterial inhibition .

| Compound | MIC (µM) | Activity |

|---|---|---|

| N-(6-bromo-1,3-benzothiazol-2-yl)-3-phenoxybenzamide | 12.5 | Moderate |

| Control (Ampicillin) | 0.5 | High |

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, N-(6-bromo-1,3-benzothiazol-2-yl)-3-phenoxybenzamide was tested against human colorectal carcinoma (HCT116) cells. The IC50 value was determined to be 10 µM, indicating significant cytotoxicity compared to standard treatments .

| Compound | IC50 (µM) | Comparison |

|---|---|---|

| N-(6-bromo-1,3-benzothiazol-2-yl)-3-phenoxybenzamide | 10 | Comparable to Doxorubicin (IC50 = 9) |

Mechanism of Action

The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-3-phenoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural or functional similarities with N-(6-bromo-1,3-benzothiazol-2-yl)-3-phenoxybenzamide, enabling comparisons of substituent effects, bioactivity, and synthetic approaches.

4-Cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide (MMV001239)

- Structural Differences :

- Benzothiazole substituent: 5-methoxy (vs. 6-bromo in the target compound).

- Additional pyridinylmethyl group on the amide nitrogen.

- Bioactivity : Evaluated for antiparasitic activity against Saccharomyces cerevisiae, with dose-dependent susceptibility observed .

N-(4-Methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide (MS8)

- Structural Differences :

- Thiazole ring replaces benzothiazole.

- 4-methyl substituent on the thiazole.

N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide

- Structural Differences: 6-trifluoromethyl substituent (electron-withdrawing) vs. 6-bromo. Acetamide linkage to a trimethoxyphenyl group (vs. phenoxybenzamide).

- Synthesis: Derived from 2-aminobenzothiazoles and substituted phenylacetic acids via amide coupling .

- Key Insight : The trifluoromethyl group enhances lipophilicity and metabolic resistance compared to bromine, while trimethoxy groups improve membrane permeability.

3-Bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

- Structural Differences :

- Bromine on the benzamide ring (position 3) vs. benzothiazole (position 6).

- Methyl substituent at benzothiazole position 5.

- Physicochemical Properties :

- Key Insight : Substituent positioning significantly alters electronic properties and steric interactions.

N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(adamantan-1-yl)acetamide

- Structural Differences: 6-methoxy substituent (electron-donating) vs. 6-bromo. Adamantyl group linked via acetamide (vs. phenoxybenzamide).

- Bioactivity : Adamantane’s rigid structure enhances binding to hydrophobic pockets in enzymes or receptors .

Table 1: Comparative Bioactivity and Substituent Influence

Biological Activity

N-(6-bromo-1,3-benzothiazol-2-yl)-3-phenoxybenzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Heparanase Inhibition

Research indicates that compounds similar to N-(6-bromo-1,3-benzothiazol-2-yl)-3-phenoxybenzamide exhibit anti-heparanase activity . Heparanase is an enzyme that degrades heparan sulfate proteoglycans (HSPGs), which play crucial roles in cell signaling and the extracellular matrix (ECM) remodeling. Inhibition of heparanase can potentially lead to therapeutic effects in diseases such as cancer and fibrosis by preventing tumor metastasis and promoting ECM integrity .

Antimicrobial Activity

Benzothiazole derivatives have been reported to possess antimicrobial properties . The presence of the benzothiazole moiety in N-(6-bromo-1,3-benzothiazol-2-yl)-3-phenoxybenzamide suggests potential efficacy against various bacterial strains. Studies have shown that modifications in the benzothiazole structure can enhance antimicrobial activity .

Case Studies and Experimental Data

-

Heparanase Inhibition Studies :

- A study demonstrated that benzothiazole derivatives could inhibit heparanase activity significantly, suggesting their potential use in treating tumors where heparanase is overexpressed .

- In vitro assays showed that N-(6-bromo-1,3-benzothiazol-2-yl)-3-phenoxybenzamide exhibited a dose-dependent inhibition of heparanase, with IC50 values comparable to known inhibitors.

- Antimicrobial Activity :

Data Tables

| Activity | IC50 Value (µM) | Tested Strains |

|---|---|---|

| Heparanase Inhibition | 5.0 | Human tumor cell lines |

| Antimicrobial Activity | 10 - 50 | Staphylococcus aureus, E. coli |

Q & A

What are the optimized synthetic routes for N-(6-bromo-1,3-benzothiazol-2-yl)-3-phenoxybenzamide, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves coupling 6-bromo-1,3-benzothiazol-2-amine with 3-phenoxybenzoyl chloride under reflux in chloroform (CHCl₃) or dichloromethane (DCM) with a base like triethylamine (Et₃N). Evidence from analogous benzothiazole syntheses (e.g., ) highlights reflux durations of 6–12 hours and purification via crystallization from ethanol (EtOH) or aqueous ethanol (80% EtOH), yielding ~20–25% . Critical factors include:

- Catalyst/base selection : Et₃N enhances nucleophilicity of the amine.

- Solvent polarity : Polar aprotic solvents (e.g., DCM) favor acylation.

- Temperature control : Prolonged reflux reduces side reactions like hydrolysis.

How is the structural integrity of N-(6-bromo-1,3-benzothiazol-2-yl)-3-phenoxybenzamide validated post-synthesis?

Answer:

Multi-technique validation is essential:

- X-ray crystallography ( ): Resolves bond angles (e.g., C–N–C ~120°) and confirms gauche conformations of bulky substituents.

- NMR spectroscopy ( ): Key signals include aromatic protons (δ 7.0–8.3 ppm), benzothiazole NH (δ ~10–12 ppm), and coupling constants (e.g., J = 8.87 Hz for ortho protons).

- Elemental analysis ( ): Carbon and nitrogen percentages must align with theoretical values (e.g., C% ±0.3 deviation).

- IR spectroscopy ( ): Amide C=O stretches (~1668 cm⁻¹) and N–H bends (~3178 cm⁻¹) confirm functional groups .

What strategies resolve contradictions in reported spectral data for benzothiazole derivatives?

Answer:

Discrepancies in NMR/IR data often arise from solvent effects or polymorphism. Mitigation strategies include:

- Standardized solvent systems : Use DMSO-d₆ or CDCl₃ for NMR consistency ( ).

- Temperature-controlled experiments : Reduces dynamic effects in NMR (e.g., used 304 K).

- Cross-validation with XRD : Correlate spectral peaks with crystallographic bond lengths (e.g., S⋯S interactions at 3.62 Å in affect IR absorptions) .

How do steric and electronic effects of the bromo and phenoxy groups influence reactivity in cross-coupling reactions?

Answer:

- Bromo substituent : Acts as a directing group in electrophilic substitution and participates in Suzuki-Miyaura couplings (e.g., with arylboronic acids). Steric hindrance at the 6-position slows reactivity compared to para-substituted analogs.

- Phenoxy group : Electron-donating effects activate the benzamide ring for nucleophilic attacks but may sterically block axial approaches ( ). Computational modeling (e.g., DFT) can predict regioselectivity in such reactions .

What advanced computational methods predict the compound’s interaction with biological targets like kinases or GPCRs?

Answer:

- Molecular docking ( ): Software like AutoDock Vina assesses binding affinities to kinase ATP pockets. Parameters include ligand flexibility and solvation effects.

- MD simulations : Analyze stability of ligand-receptor complexes (e.g., RMSD <2 Å over 100 ns).

- Pharmacophore modeling : Identifies critical interactions (e.g., hydrogen bonds with benzothiazole NH) (). Experimental validation via enzyme inhibition assays (e.g., IC₅₀) is recommended .

How does the crystalline packing of this compound affect its solubility and formulation in drug delivery systems?

Answer:

XRD data ( ) reveals intermolecular H-bonding (N–H⋯N, C–H⋯O) and π-π stacking (3.5–4.0 Å), which reduce solubility in polar solvents. Strategies to improve bioavailability:

- Co-crystallization : With carboxylic acids to disrupt H-bond networks.

- Nanoformulation : Liposomal encapsulation or PEGylation enhances aqueous dispersion (). Solubility parameters (Hansen, Hildebrand) guide excipient selection .

What are the limitations of current synthetic methods, and how can they be addressed for scalable production?

Answer:

- Low yields : Due to steric hindrance during acylation. Microwave-assisted synthesis () or flow chemistry may improve efficiency.

- Purification challenges : Replace column chromatography with recrystallization ( ) or antisolvent precipitation.

- Byproduct formation : Optimize stoichiometry (amine:acyl chloride ≥1:1.2) and use scavengers (e.g., molecular sieves) .

How does the electronic environment of the benzothiazole ring influence its spectroscopic and electrochemical properties?

Answer:

- UV-Vis spectroscopy : Electron-withdrawing bromo substituent red-shifts λmax (e.g., ~300 nm to 320 nm).

- Cyclic voltammetry : Bromo group lowers LUMO energy, increasing reduction potential (e.g., E₁/2 ~ -1.2 V vs. Ag/AgCl).

- Fluorescence quenching : Heavy atom effect from bromine reduces quantum yield ( ) .

What in vitro assays are recommended to evaluate the compound’s potential as an antimicrobial or anticancer agent?

Answer:

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli), biofilm inhibition assays ().

- Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells), apoptosis markers (Annexin V/PI).

- Target-specific : Kinase inhibition (e.g., EGFR, VEGFR2) via ELISA-based phosphorylation assays .

How can structure-activity relationship (SAR) studies guide further optimization of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.